N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
InChI Key |
VZAGNHFAPGTOPM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Amidoximes and Carboxylic Acid Derivatives
One of the most common routes to 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives (esters, acid chlorides, or anhydrides), followed by cyclodehydration to form the oxadiazole ring.
- Step 1: Preparation of the amidoxime intermediate from the corresponding nitrile.
- Step 2: Condensation of the amidoxime with benzoic acid derivatives or their activated forms.
- Step 3: Cyclization under dehydrating conditions to yield the 5-phenyl-1,2,4-oxadiazole core.
Following the formation of the oxadiazole ring, the ethanamine side chain can be introduced via nucleophilic substitution or reductive amination.
This method is supported by Vulcanchem's description of the synthesis where the reaction of oxadiazole precursors with amines leads to the target compound, emphasizing condensation and nucleophilic substitution as key steps.
Cyclization Using Phosphorus Oxychloride (POCl3)
Phosphorus oxychloride is frequently used as a cyclizing agent to promote ring closure in oxadiazole synthesis. In a related oxadiazole synthesis protocol, hydrazide intermediates are cyclized with POCl3 to form the oxadiazole ring, which can then be functionalized further.
Although this specific method is described for 1,3,4-oxadiazoles, analogous conditions can be adapted for 1,2,4-oxadiazole synthesis, especially when preparing substituted phenyl derivatives.
Nucleophilic Substitution and Reductive Amination for Side Chain Introduction
After the oxadiazole core is synthesized, the ethanamine side chain bearing the N-methyl group can be introduced by:
- Direct nucleophilic substitution of a suitable leaving group on the oxadiazole ring with N-methyl-ethanamine.
- Reductive amination of an aldehyde or ketone precursor with methylamine to install the N-methyl-ethanamine moiety.
This approach aligns with the general synthetic strategy described by Vulcanchem, where amines react with oxadiazole precursors to yield the final compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The choice of solvent and base significantly affects the yield and purity of the oxadiazole compounds. For example, dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) has been found optimal for coupling reactions involving oxadiazole intermediates.
- The use of coupling reagents such as HATU facilitates amide bond formation in related oxadiazole derivatives, indicating potential for adaptation in side chain introduction steps.
- Mild reducing agents are preferred for partial reduction steps to avoid degradation of the oxadiazole ring.
- Reaction times and temperatures vary but typically involve reflux conditions for 12–24 hours during ring formation and room temperature stirring for coupling or substitution steps.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The ethanamine moiety can act as a ligand, binding to receptors and modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine with key analogs, highlighting substituent effects on molecular properties:
Key Observations :
- Substituent Effects: Phenyl vs. Electron-Withdrawing Groups: The 5-nitro-2-furyl group () introduces polar nitro and furan moieties, lowering molecular symmetry and increasing melting point (178.5–179°C) due to stronger intermolecular interactions . Trifluoromethyl (CF₃): The CF₃ group () significantly alters electronic properties and metabolic stability, making the compound more resistant to oxidation .
Central Nervous System (CNS) Targets
- α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Derivatives like N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine () act as positive allosteric modulators (PAMs).
- Histamine Receptors : Betahistine (), an ethanamine derivative with a pyridyl group, demonstrates dual H1R agonism and H3R antagonism. The target compound’s oxadiazole core may offer distinct receptor selectivity profiles .
Antimicrobial Activity
- Nitrofuran Analogs : The 5-nitro-2-furyl derivative () exhibits antimicrobial properties, with HRMS-confirmed structure (C₉H₁₁N₄O₄) and solubility in DMSO. The nitro group’s redox activity likely contributes to its efficacy .
Biological Activity
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 886494-59-3
This compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.
Antioxidant Activity
Research has shown that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies indicated that certain oxadiazole derivatives demonstrated potent hydrogen peroxide scavenging activity, which is crucial for combating oxidative stress in biological systems . The specific compounds (7c and 7g) derived from the oxadiazole structure were among the most effective in this regard.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study highlighted that various derivatives of this compound exhibited notable antimicrobial effects against several pathogens. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth .
Cytotoxic Activity
The cytotoxic potential of this compound has been explored in various cancer cell lines. Notably, compounds derived from this oxadiazole framework have shown IC values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others . These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may induce apoptosis in cancer cells by modulating pathways involving p53 and caspase activation . Molecular docking studies have suggested that the compound interacts favorably with specific protein targets involved in cancer progression.
Study 1: Antioxidant and Antimicrobial Properties
A comprehensive study assessed the antioxidant and antimicrobial activities of N-methyl derivatives of oxadiazoles. The results indicated that these compounds could effectively scavenge free radicals and inhibit microbial growth at low concentrations. The most potent derivatives were further analyzed for their structure–activity relationships (SAR), revealing critical insights into how modifications influence biological efficacy .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on various cancer cell lines demonstrated that N-methyl derivatives exhibited significant cytotoxicity. The most promising results were obtained with compounds showing IC values below 10 µM against MCF-7 cells. Flow cytometry analysis revealed that these compounds could induce cell cycle arrest and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC (µM) | Remarks |
|---|---|---|---|
| Antioxidant | 7c | 5.0 | Significant hydrogen peroxide scavenging |
| Antimicrobial | N-methyl derivative | 8.0 | Effective against E. coli and S. aureus |
| Cytotoxic | MCF-7 Cell Line | <10 | Induces apoptosis via p53 pathway |
Table 2: Structure–Activity Relationships (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased cytotoxicity |
| Alkyl substitutions | Enhanced antioxidant properties |
| Aromatic rings | Improved binding affinity to target proteins |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : A prevalent approach involves cyclization of nitriles with amidoximes under metal catalysis. For example, Cu-catalyzed oxidative cyclization of benzamide derivatives and nitriles (e.g., 3-cyanochromone) yields oxadiazole cores at ~40% efficiency . Alternatively, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine produces structurally analogous oxadiazoles, with purity achieved via recrystallization . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., CuI vs. CuOAc) can enhance yields.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and stereochemistry. For instance, NMR of analogous oxadiazoles resolves carbonyl (δ ~167 ppm) and aromatic carbons (δ ~127–146 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulae (e.g., [M+Na]+ peaks with <1 ppm error) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What structural features of the 1,2,4-oxadiazole ring enhance stability in biological assays?
- Methodological Answer : The 1,2,4-oxadiazole ring's metabolic resistance arises from its aromaticity and electron-withdrawing nitrogen atoms. Substituents like phenyl groups at the 5-position (as in the target compound) further stabilize the ring via π-π stacking, as seen in serotonin receptor ligands like L-694,247 . Computational studies (e.g., DFT) can quantify resonance stabilization energies to guide structural modifications .
Advanced Research Questions
Q. How does specific-base catalysis influence the rearrangement of 5-phenyl-1,2,4-oxadiazole derivatives, and what are the implications for synthetic scalability?
- Methodological Answer : Base-catalyzed rearrangements (e.g., to 1H-1,2,4-triazoles) occur via deprotonation of acidic protons in side chains (e.g., –NH–CO–NH–Ph), as demonstrated by kinetic studies in DO . Catalytic efficiency depends on pKa matching between the base (e.g., KOH) and substrate. Scale-up requires optimizing proton concentration (pH 9–12) and solvent polarity to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives targeting serotonin receptors?
- Methodological Answer : Discrepancies in receptor affinity (e.g., 5-HT vs. 5-HT) arise from subtle structural variations. For example, replacing the N-methyl group in the target compound with a pyridinyl moiety (as in GR 127935) alters binding kinetics . Radioligand displacement assays (using -5-HT) and molecular docking (e.g., AutoDock Vina) can reconcile these differences by correlating substituent effects with binding pocket interactions .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?
- Methodological Answer : Systematic SAR involves modifying the ethanamine side chain (e.g., introducing hydrophilic groups like –OH or –COOH) to enhance solubility without compromising CNS penetration. For example, hydrochloride salt formation (as in ) improves aqueous solubility by ~30% . In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) guide prioritization of derivatives .
Q. What catalytic systems are effective for late-stage functionalization of the 1,2,4-oxadiazole core?
- Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction at the 3-position of oxadiazoles. For example, coupling 3-iodo-oxadiazoles with boronic acids under Pd(PPh) catalysis achieves >70% yield . Photoredox catalysis (e.g., Ru(bpy)) facilitates C–H functionalization for complex heterocycle synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
